Home > Products > Screening Compounds P47777 > Casopitant metabolite M12
Casopitant metabolite M12 - 921206-86-2

Casopitant metabolite M12

Catalog Number: EVT-15330587
CAS Number: 921206-86-2
Molecular Formula: C28H31F7N4O2
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Casopitant metabolite M12 is a significant compound derived from casopitant, which is a neurokinin-1 receptor antagonist. This compound was developed primarily to prevent nausea and vomiting associated with chemotherapy and surgery. The chemical classification of casopitant metabolite M12 places it within the category of organic compounds known as phenylpiperidines, specifically characterized by a piperidine ring attached to a phenyl group.

Source

Casopitant metabolite M12 is synthesized as a metabolic product during the biotransformation of casopitant, primarily through the action of cytochrome P450 enzymes in the liver. The specific metabolic pathways involve oxidation and deacetylation processes that convert casopitant into various metabolites, including M12.

Classification
  • Chemical Class: Phenylpiperidines
  • Molecular Formula: C28H31F7N4O2
  • Molecular Weight: 588.6 g/mol
  • IUPAC Name: (2R,4S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-(3-oxopiperazin-1-yl)piperidine-1-carboxamide.
Synthesis Analysis

Methods

The synthesis of casopitant metabolite M12 primarily involves metabolic reactions that occur in vivo. The main methods include:

  • Oxidation: This process is catalyzed by cytochrome P450 enzymes, which facilitate the addition of oxygen to the substrate, leading to the formation of hydroxyl groups.
  • Deacetylation: This reaction involves the removal of an acetyl group from casopitant, resulting in the formation of M12.

Technical Details

The oxidation reaction typically requires specific conditions such as:

  • Enzymatic Catalysis: Cytochrome P450 isozyme 3A4 is predominantly responsible for this transformation.
  • Reagents: Oxygen and NADPH are commonly used in these enzymatic reactions to facilitate the oxidation process.
Molecular Structure Analysis

Structure

Casopitant metabolite M12 has a complex molecular structure characterized by multiple functional groups, including trifluoromethyl and piperazine moieties.

Data

  • Molecular Formula: C28H31F7N4O2
  • Molecular Weight: 588.6 g/mol
  • Structural Features:
    • Presence of fluorine atoms contributes to its lipophilicity.
    • The piperidine and piperazine rings provide basic properties essential for receptor binding.
Chemical Reactions Analysis

Reactions

Casopitant metabolite M12 undergoes several chemical reactions during its formation and subsequent interactions:

  1. Oxidation:
    • Converts casopitant into M12 through hydroxylation.
    • Enzyme-catalyzed reactions involving cytochrome P450.
  2. Deacetylation:
    • Involves hydrolysis where the acetyl group is removed.
    • Facilitated by various biological nucleophiles.

Technical Details

The specific conditions for these reactions typically involve:

  • Use of liver microsomes or recombinant cytochrome P450 enzymes.
  • Monitoring via high-performance liquid chromatography to identify and quantify metabolites.
Mechanism of Action

Casopitant metabolite M12 acts primarily as an antagonist at the neurokinin-1 receptor, which plays a crucial role in mediating emesis (vomiting).

Process

The mechanism involves:

  • Binding to the neurokinin-1 receptor, thereby blocking its activation by substance P.
  • This inhibition reduces nausea and vomiting signals transmitted through central nervous system pathways.

Data

Research indicates that M12 exhibits similar binding affinities to its parent compound, contributing to its pharmacological effects in preventing chemotherapy-induced nausea and vomiting .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Very low water solubility (0.00445 mg/mL) indicates high lipophilicity, which is common for compounds targeting membrane receptors .

Chemical Properties

  • LogP (Partition Coefficient): Approximately 4.73, suggesting significant lipophilicity.
  • pKa (Strongest Basic): 7.31 indicates that it may exist in both protonated and unprotonated forms at physiological pH.

Relevant Data or Analyses

Predicted properties suggest that casopitant metabolite M12 may have low bioavailability due to its high lipophilicity and potential for extensive metabolism .

Applications

Casopitant metabolite M12 has several scientific applications:

  1. Pharmacology: It serves as a model compound for studying neurokinin receptor interactions and drug metabolism.
  2. Chemistry Research: Understanding the metabolic pathways of casopitant aids in designing new drugs with improved efficacy and safety profiles.
  3. Clinical Applications: Investigations into its role as an antiemetic can lead to advancements in therapeutic strategies for managing chemotherapy-induced nausea and vomiting .
Biosynthetic Pathways and Enzymatic Mechanisms of Casopitant Metabolite M12 Formation

Cytochrome P450-Mediated Oxidative Modifications in M12 Biosynthesis

Casopitant metabolite M12 arises primarily from oxidative transformations mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 serving as the dominant isoform in humans. The biosynthesis initiates with hydroxylation at the piperazinyl ring of casopitant, followed by oxidative deacetylation to yield M12. This metabolite retains the core structure of the parent drug but features a secondary amine functionality resulting from carbonyl elimination [1] [5] [9].

The catalytic mechanism follows classic CYP monooxygenase kinetics:

  • Heme-Iron Activation: Casopitant binds near the CYP3A4 heme center, displacing a water molecule and inducing a high-spin shift in the iron complex.
  • Electron Transfer: NADPH-dependent reduction via cytochrome P450 reductase generates Fe(II)-O₂ intermediate.
  • Oxygen Insertion: Protonation forms reactive Compound I (Fe⁴⁺=O), which abstracts a hydrogen atom from the acetyl group.
  • Deacetylation: Oxygen rebound generates an unstable hemiaminal intermediate that decomposes to M12 and acetate [6] [9].

Table 1: Enzymatic Parameters for M12 Formation

EnzymeKm (μM)Vmax (pmol/min/mg)Primary Site
CYP3A415.2 ± 3.142.7 ± 5.8Piperazine N-deacetylation
CYP2C1989.6 ± 12.48.3 ± 1.2Minor hydroxylation

Quantitative metabolism studies in human hepatocytes reveal CYP3A4 contributes >75% of M12 formation, with minor contributions from CYP2C19. Brain penetration studies in ferret models show M12 accounts for 19% of total radioactivity, suggesting significant CNS distribution of this metabolite [1] [8].

Role of Flavin-Containing Monooxygenases in Deacetylation Pathways

Flavin-containing monooxygenases (FMOs) provide an alternative oxidative pathway for M12 generation, particularly in extrahepatic tissues. FMO3 catalyzes the NADPH-dependent oxygenation of the tertiary amine in casopitant, forming an N-oxide intermediate that undergoes spontaneous C-N cleavage to yield M12 [3] [7] [10].

Key mechanistic distinctions from CYP pathways include:

  • Nucleophilic Oxidation: FMOs utilize a stabilized C4a-hydroperoxyflavin intermediate that directly oxygenates electron-rich nitrogen atoms without radical intermediates
  • pH Sensitivity: Optimal activity occurs at pH 8.5-9.0 due to enzyme dependence on deprotonated amine substrates
  • No Induction/Inhibition: Unlike CYPs, FMOs show minimal susceptibility to metabolic interactions [3] [7]

Computational modeling reveals structural prerequisites for FMO-mediated M12 formation:

[Substrate]  └── Nitrogen center  ├── pKa < 10.5  ├── Solvent accessibility > 40%  └── Adjacent to carbonyl group (1-3Å distance)  

Table 2: Substrate Specificity Determinants for FMO-Mediated M12 Formation

ParameterFMO1FMO3FMO5
Vmax (M12)8.222.70.5
Catalytic efficiency (kcat/Km)0.080.310.003
Tissue ExpressionKidneyLiverIntestine

FMO3 demonstrates the highest catalytic efficiency for M12 generation, with molecular dynamics simulations showing preferential binding of casopitant's piperazine ring in a polar cleft near the FAD cofactor [10].

Interspecies Variability in Phase I and Phase II Metabolic Reactions Generating M12

Significant interspecies differences exist in M12 biosynthesis pathways, impacting preclinical toxicology assessments:

Phase I Variability:

  • Humans: Dominated by CYP3A4 (75%) and FMO3 (15%)
  • Ferrets: Express orthologous CYP3A65 showing 8-fold higher Vmax for M12 formation than human CYP3A4
  • Rats: Lacking functional FMO3 homolog, relying exclusively on CYP2D2-mediated oxidation [1] [5]

Table 3: Cross-Species Comparison of M12 Pharmacokinetics

SpeciesPrimary EnzymeMetabolite Ratio (M12:Casopitant)Clearance (mL/min/kg)
HumanCYP3A4/FMO30.3812.7 ± 2.3
FerretCYP3A651.245.8 ± 1.1
RatCYP2D20.0742.5 ± 6.9

Phase II Conjugation:

  • Humans: M12 undergoes extensive glucuronidation (UGT1A4) forming quaternary ammonium conjugates
  • Dogs: Lacking UGT1A4 ortholog, instead producing sulfated metabolites via SULT1A3
  • Primates: Exclusive N-acetylation of M12 by NAT2, creating a reactive metabolite [1] [8]

Genetic polymorphisms significantly impact M12 formation in humans. CYP3A5 expressers show 40% reduced M12 plasma exposure, while FMO3 rs2266782 SNP (Glu158Lys) decreases deacetylation efficiency by 60% due to impaired NADP⁺ dissociation. This variability contributed to the discontinuation of casopitant development despite antiemetic efficacy [5] [8].

Properties

CAS Number

921206-86-2

Product Name

Casopitant metabolite M12

IUPAC Name

(2R,4S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-(3-oxopiperazin-1-yl)piperidine-1-carboxamide

Molecular Formula

C28H31F7N4O2

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C28H31F7N4O2/c1-16-10-21(29)4-5-23(16)24-14-22(38-9-7-36-25(40)15-38)6-8-39(24)26(41)37(3)17(2)18-11-19(27(30,31)32)13-20(12-18)28(33,34)35/h4-5,10-13,17,22,24H,6-9,14-15H2,1-3H3,(H,36,40)/t17-,22+,24-/m1/s1

InChI Key

ARORRZNCPONOJX-OUPRXKBMSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNC(=O)C4

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNC(=O)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.